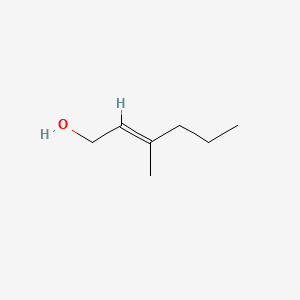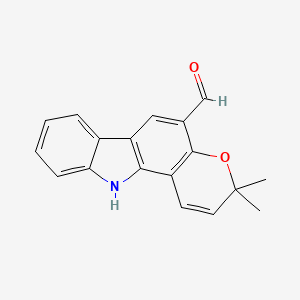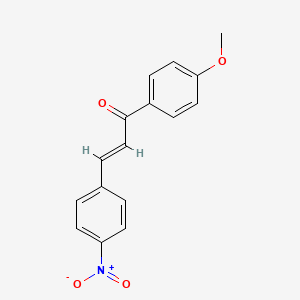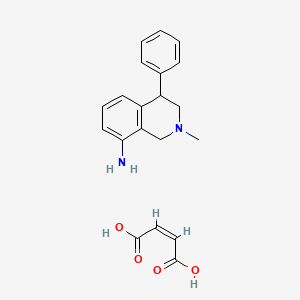
3,5-dimethyl-1-phenyl-1H-pyrazole-4-carbonyl chloride
Vue d'ensemble
Description
3,5-dimethyl-1-phenyl-1H-pyrazole-4-carbonyl chloride is a chemical compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by the presence of two methyl groups at positions 3 and 5, a phenyl group at position 1, and a carbonyl chloride group at position 4. Pyrazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry and industrial applications .
Mécanisme D'action
Target of Action
The primary target of 3,5-dimethyl-1-phenyl-1H-pyrazole-4-carbonyl chloride is the cAMP-specific 3’,5’-cyclic phosphodiesterase 4D . This enzyme plays a crucial role in cellular signaling by regulating the intracellular concentration of cyclic adenosine monophosphate (cAMP).
Mode of Action
It is believed to interact with its target enzyme, potentially inhibiting its activity . This could lead to an increase in intracellular cAMP levels, affecting various cellular processes.
Biochemical Pathways
The compound’s action on the cAMP-specific 3’,5’-cyclic phosphodiesterase 4D affects the cAMP signaling pathway . Elevated cAMP levels can activate protein kinase A, which then phosphorylates various target proteins, leading to changes in cell function, gene expression, and other downstream effects.
Pharmacokinetics
Information about its absorption, distribution, metabolism, and excretion (ADME) is currently unavailable .
Action Environment
Environmental factors such as temperature, pH, and the presence of other molecules can influence the compound’s action, efficacy, and stability. For instance, the compound’s reactivity and stability could be affected by temperature . .
Analyse Biochimique
Biochemical Properties
3,5-Dimethyl-1-phenyl-1H-pyrazole-4-carbonyl chloride plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the primary interactions is with the enzyme cyclooxygenase (COX), where it acts as an inhibitor. By inhibiting COX, this compound reduces the production of prostaglandins, which are mediators of inflammation and pain . Additionally, this compound has been shown to interact with other enzymes involved in the inflammatory pathway, further enhancing its anti-inflammatory effects.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. In immune cells, such as macrophages and neutrophils, this compound inhibits the production of pro-inflammatory cytokines, thereby reducing inflammation . It also affects cell signaling pathways, particularly the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway, which plays a pivotal role in regulating the immune response to infection . Furthermore, this compound influences gene expression by modulating the transcription of genes involved in inflammation and cellular metabolism.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active site of cyclooxygenase enzymes, thereby inhibiting their activity and reducing the synthesis of prostaglandins . This binding interaction is facilitated by the presence of the carbonyl chloride group, which forms covalent bonds with the enzyme’s active site residues. Additionally, this compound can modulate the activity of transcription factors, such as NF-κB, by preventing their translocation to the nucleus and subsequent binding to DNA . This results in decreased expression of pro-inflammatory genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade when exposed to light and moisture . Over extended periods, the degradation products may influence cellular function, leading to altered cellular responses. In in vitro studies, the compound has shown sustained anti-inflammatory effects over several hours, but its efficacy may decrease with prolonged exposure due to degradation .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound effectively reduces inflammation and pain without causing significant adverse effects . At higher doses, it can exhibit toxic effects, including hepatotoxicity and nephrotoxicity . These toxic effects are likely due to the accumulation of the compound and its metabolites in the liver and kidneys, leading to cellular damage.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is primarily metabolized in the liver by cytochrome P450 enzymes, which convert it into various metabolites . These metabolites can further interact with other enzymes and cofactors, influencing metabolic flux and altering metabolite levels. The compound’s metabolism also affects its pharmacokinetics, including its absorption, distribution, and excretion .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms . It interacts with transporters and binding proteins that facilitate its movement across cellular membranes. The compound tends to accumulate in tissues with high metabolic activity, such as the liver and kidneys, where it exerts its effects .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with cytoplasmic enzymes and signaling molecules . It can also translocate to the nucleus, where it modulates gene expression by interacting with transcription factors . Post-translational modifications, such as phosphorylation, may influence its localization and activity within specific cellular compartments .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-dimethyl-1-phenyl-1H-pyrazole-4-carbonyl chloride typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the condensation of 1,3-diketones with arylhydrazines.
Reaction conditions: The reaction is usually carried out under anhydrous conditions to prevent the hydrolysis of the carbonyl chloride group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent product quality and higher yields. Safety measures are crucial due to the use of phosgene, a highly toxic reagent .
Analyse Des Réactions Chimiques
Types of Reactions
3,5-dimethyl-1-phenyl-1H-pyrazole-4-carbonyl chloride undergoes various chemical reactions, including:
Nucleophilic substitution: The carbonyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.
Hydrolysis: In the presence of water, the carbonyl chloride group can hydrolyze to form the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are common nucleophiles used in substitution reactions.
Solvents: Dichloromethane, chloroform, and tetrahydrofuran are commonly used solvents.
Major Products
Amides: Formed by the reaction with amines.
Esters: Formed by the reaction with alcohols.
Carboxylic acids: Formed by hydrolysis.
Applications De Recherche Scientifique
3,5-dimethyl-1-phenyl-1H-pyrazole-4-carbonyl chloride has several scientific research applications:
Medicinal chemistry: It is used as an intermediate in the synthesis of various pharmaceuticals, including anticancer agents and enzyme inhibitors.
Biological studies: The compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industrial applications: It serves as a building block in the synthesis of agrochemicals and other industrially relevant compounds.
Comparaison Avec Des Composés Similaires
Similar Compounds
3,5-dimethyl-1-phenyl-1H-pyrazole: Lacks the carbonyl chloride group and is less reactive towards nucleophiles.
3,5-dimethyl-1-phenyl-1H-pyrazole-4-carboxylic acid: Formed by the hydrolysis of the carbonyl chloride derivative.
3,5-dimethyl-1-phenyl-1H-pyrazole-4-carboxylic acid ethyl ester: Formed by the reaction of the carbonyl chloride derivative with ethanol.
Uniqueness
The presence of the carbonyl chloride group in 3,5-dimethyl-1-phenyl-1H-pyrazole-4-carbonyl chloride makes it highly reactive and versatile for various synthetic applications. This reactivity distinguishes it from other similar compounds and makes it valuable in medicinal chemistry and industrial applications .
Propriétés
IUPAC Name |
3,5-dimethyl-1-phenylpyrazole-4-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN2O/c1-8-11(12(13)16)9(2)15(14-8)10-6-4-3-5-7-10/h3-7H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXGKKAOCGAUUPH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C2=CC=CC=C2)C)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80428788 | |
| Record name | 3,5-Dimethyl-1-phenyl-1H-pyrazole-4-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80428788 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61226-20-8 | |
| Record name | 3,5-Dimethyl-1-phenyl-1H-pyrazole-4-carbonyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=61226-20-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,5-Dimethyl-1-phenyl-1H-pyrazole-4-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80428788 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[1-(3-Phenylprop-2-enyl)benzimidazol-2-yl]propan-1-ol](/img/structure/B1624102.png)
![Tricyclo[8.2.1.03,8]trideca-3,5,7-trien-13-one](/img/structure/B1624105.png)

![3-[(E)-2-nitroprop-1-enyl]-1H-indole](/img/structure/B1624108.png)


![3-(1H-Benzo[d]imidazol-1-yl)aniline](/img/structure/B1624113.png)







